3-Ethyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a synthetically derived organic compound belonging to the thiazolidine-2,4-dione class of molecules. While the provided literature focuses on its potential as a glutaminase inhibitor [], no information is available regarding its natural source or other classifications.
The primary mechanism of action discussed for 3-ethyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione and its derivative series is the inhibition of glutaminase enzymes []. Glutaminase catalyzes the hydrolysis of glutamine to glutamate, a reaction crucial for cellular energy production and biosynthesis. While the precise mechanism of inhibition is not elaborated upon, these compounds demonstrate a preference for inhibiting the GLS1 gene isoforms (KGA and GAC) over those of the GLS2 gene (LGA and GAB) [].
The primary application explored for 3-ethyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione stems from its potential as a glutaminase inhibitor. The parent compound, (Z)-5-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione, was identified through high-throughput screening for KGA inhibitors []. Subsequent research on the derivative series, including the molecule , demonstrated in vitro activity against KGA and GAC, with moderate selectivity over GLS2 isoforms []. These compounds exhibited promising results in in vitro studies:
Furthermore, pharmacokinetic studies revealed high plasma concentrations of the lead compounds, indicating favorable bioavailability []. In vivo experiments using a xenograft model of human pancreatic cancer (AsPC-1 cells) showed a reduction in tumor size upon treatment with these compounds [].